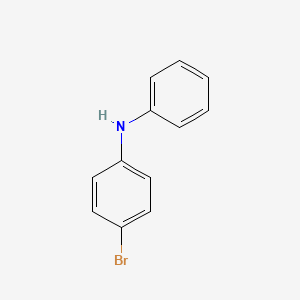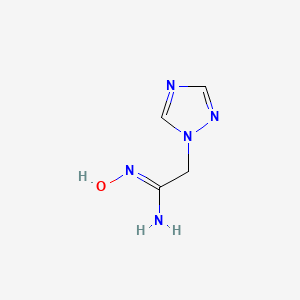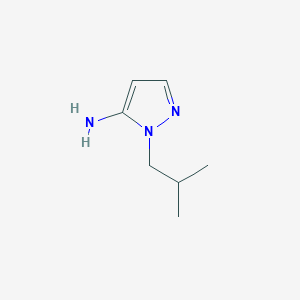![molecular formula C12H17NO3 B1276406 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1005154-25-5](/img/structure/B1276406.png)
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by its unique bicyclic structure, which includes a heptane ring fused with a carboxylic acid and an allylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptane core. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The allylamino group is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxylic acid group via carboxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the safety and cost-effectiveness of the process.
化学反应分析
Types of Reactions
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamino group into an amide or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as reducing the carboxylic acid group to an alcohol.
Substitution: The allylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamino group can yield amides, while reduction of the carboxylic acid group can produce alcohols .
科学研究应用
3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
作用机制
The mechanism of action of 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The allylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity .
相似化合物的比较
Similar Compounds
3-[(Aminocarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the allyl group.
3-[(Methylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a methyl group instead of an allyl group.
3-[(Ethylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid: Contains an ethyl group instead of an allyl group.
Uniqueness
The presence of the allylamino group in 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid provides unique reactivity and binding properties compared to its similar compounds. This makes it particularly useful in applications where specific interactions with biological targets are required .
属性
IUPAC Name |
3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXQRSEDGZKRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1C2CCC(C2)C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424258 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005154-25-5 |
Source


|
| Record name | 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)







![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)
![[3-(3-Chloro-9-oxa-1,2,10-triaza-anthracen-10-yl)-propyl]-dimethyl-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)
![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)
